

Application Notes and Protocols for Tigilanol Tiglate in In Vivo Studies

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Compound of Interest

Compound Name: ETB067

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Introduction

Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, *Fontainea picrosperma*.^[1] It is under development as an intratumoral treatment for a range of solid tumors.^{[1][2]} A single intratumoral injection of tigilanol tiglate has been demonstrated to induce rapid and localized inflammation, disrupt tumor vasculature, cause hemorrhagic necrosis, and ultimately lead to tumor ablation in various preclinical models.^{[1][3]} This is often followed by a rapid healing process at the tumor site.^[1] The primary mechanism of action is mediated through the activation of specific isoforms of Protein Kinase C (PKC).^{[1][4]} Furthermore, tigilanol tiglate induces immunogenic cell death, which can stimulate a systemic anti-tumor immune response.^{[1][5]}

These application notes provide detailed protocols for the formulation and administration of tigilanol tiglate for in vivo studies, along with a summary of efficacy data from various preclinical and clinical models.

Data Presentation

Table 1: Summary of Tigilanol Tiglate Efficacy in Preclinical and Clinical Models

Cancer Model	Species/Strain	Tigilanol Tiglate Dose	Key Outcomes	Reference
Head and Neck Squamous Cell Carcinoma (HNSCC) - SCC-15 xenografts	BALB/c Foxn1nu Mice	30 µg, single intratumoral injection	Greater efficacy compared to NOD/SCID mice, suggesting a role for the innate immune system.	[1]
Melanoma - MM649 xenografts	BALB/c Foxn1nu Mice	Various concentrations (50 µL injection)	Dose-dependent tumor ablation.	[1][6]
Colon Carcinoma - CT-26	BALB/c Mice	Not specified	Induced immunogenic cell death.	[1]
Mast Cell Tumors (MCT)	Canine	1.0 mg/mL, 0.5 mg/mL, 0.2 mg/mL (0.5 mL per cm ³ of tumor volume)	90% complete response at 1.0 mg/mL.	[1]
High-Grade Mast Cell Tumors (HGMCT)	Canine	0.5 mg/cm ³ tumor volume	56% achieved and maintained a complete response to at least 84 days after the first or second treatment.	[7]
Sarcoids	Equine	0.35 mg/cm ³ of tumor volume	73% showed complete tumor volume regression.	[1]

Various Solid Tumors (First-in-human study)	Human	Up to 3.6 mg/m ²	Clinical activity observed in 9 tumor types, with complete response in four of 22 patients. [2]
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Table 2: Pharmacokinetic Parameters of Tigilanol Tiglate

Species	Dose	Cmax	Tmax	Mean Half-life (T1/2)	Reference
Canine	1.0 mg/mL, 0.5 mg/mL, 0.2 mg/mL	Dose-proportional increase	~30 minutes	~6.53 hours	[8]
Human	Up to 3.6 mg/m ²	Dose-proportional increase	5 min to 4 hours	~3.64 hours	[8]

Experimental Protocols

Protocol 1: Formulation of Tigilanol Tiglate for Injection

Materials:

- Tigilanol tiglate (EBC-46)
- Propylene glycol
- 30 mM Sodium acetate buffer (pH 4.2)
- Sterile vials
- Sterile filtration apparatus (0.22 µm filter)

Procedure:

- Tigilanol tiglate is first dissolved in 100% propylene glycol.[2]

- This solution is then mixed with a 30 mM sodium acetate buffer (pH 4.2) at a ratio of 4:6 (propylene glycol solution:buffer). This results in a final vehicle of 40% propylene glycol in 30 mM acetate buffer.[2]
- The final concentration of tigilanol tiglate can be adjusted by using a diluent of 40% propylene glycol in 30 mM acetate buffer.[2] For example, to achieve a concentration of 1 mg/mL for veterinary use.[9]
- Aseptically filter the final formulation through a 0.22 µm filter into a sterile vial.
- Store the formulation according to the manufacturer's recommendations.

Protocol 2: In Vivo Administration of Tigilanol Tiglate in a Murine Tumor Model

Animal Model:

- Use an appropriate mouse strain with established subcutaneous tumors (e.g., BALB/c mice with CT26 colon carcinoma, or BALB/c Foxn1nu with MM649 melanoma xenografts).[1][5][6]
- Tumors should reach a palpable and measurable size (e.g., 75-150 mm³) before treatment.
[1]

Materials:

- Tigilanol tiglate formulation (prepared as in Protocol 1)
- Tumor-bearing mice
- 1 mL Luer-lock syringe with a 26G or similar gauge needle[1]
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- 70% ethanol

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using a standardized institutional protocol.[\[1\]](#)
- Tumor Measurement: Measure the tumor volume using calipers. A common formula is:
$$\text{Volume} = (\text{length} \times \text{width}^2)/2.$$
[\[1\]](#)
- Injection Site Preparation: Clean the skin overlying the tumor with 70% ethanol.[\[1\]](#)
- Drug Preparation: Prepare the desired dose of tigilanol tiglate. For a murine model, a dose of 30 µg in a 50 µL injection volume has been used.[\[1\]](#)
- Intratumoral Injection:
 - Carefully insert the needle into the center of the tumor mass.[\[1\]](#)
 - Administer the tigilanol tiglate solution as a single bolus injection.[\[1\]](#) The injection volume should be appropriate for the tumor size (e.g., 50 µL for a 100 mm³ tumor).[\[1\]](#)
 - To ensure even distribution, a fanning motion can be used during the injection, especially for larger tumors.[\[1\]](#)[\[2\]](#)
 - Slowly withdraw the needle to minimize leakage.[\[1\]](#)
- Post-Injection Monitoring:
 - Monitor the animal for recovery from anesthesia.[\[1\]](#)
 - Observe the injection site for immediate reactions such as erythema, edema, and hemorrhagic necrosis, which are expected within hours of injection.[\[1\]](#)
 - Measure tumor volume at regular intervals (e.g., daily for the first week, then every 2-3 days) to assess treatment response.[\[1\]](#)
 - Monitor for eschar formation and subsequent wound healing.[\[1\]](#)
 - Record animal body weight and overall health status.[\[1\]](#)

- Endpoint: Euthanize animals when tumors reach a predetermined maximum size as per institutional guidelines, or at the end of the study period for tissue collection and further analysis.[\[1\]](#)

Protocol 3: Rechallenge Studies for Systemic Anti-Tumor Immunity Assessment

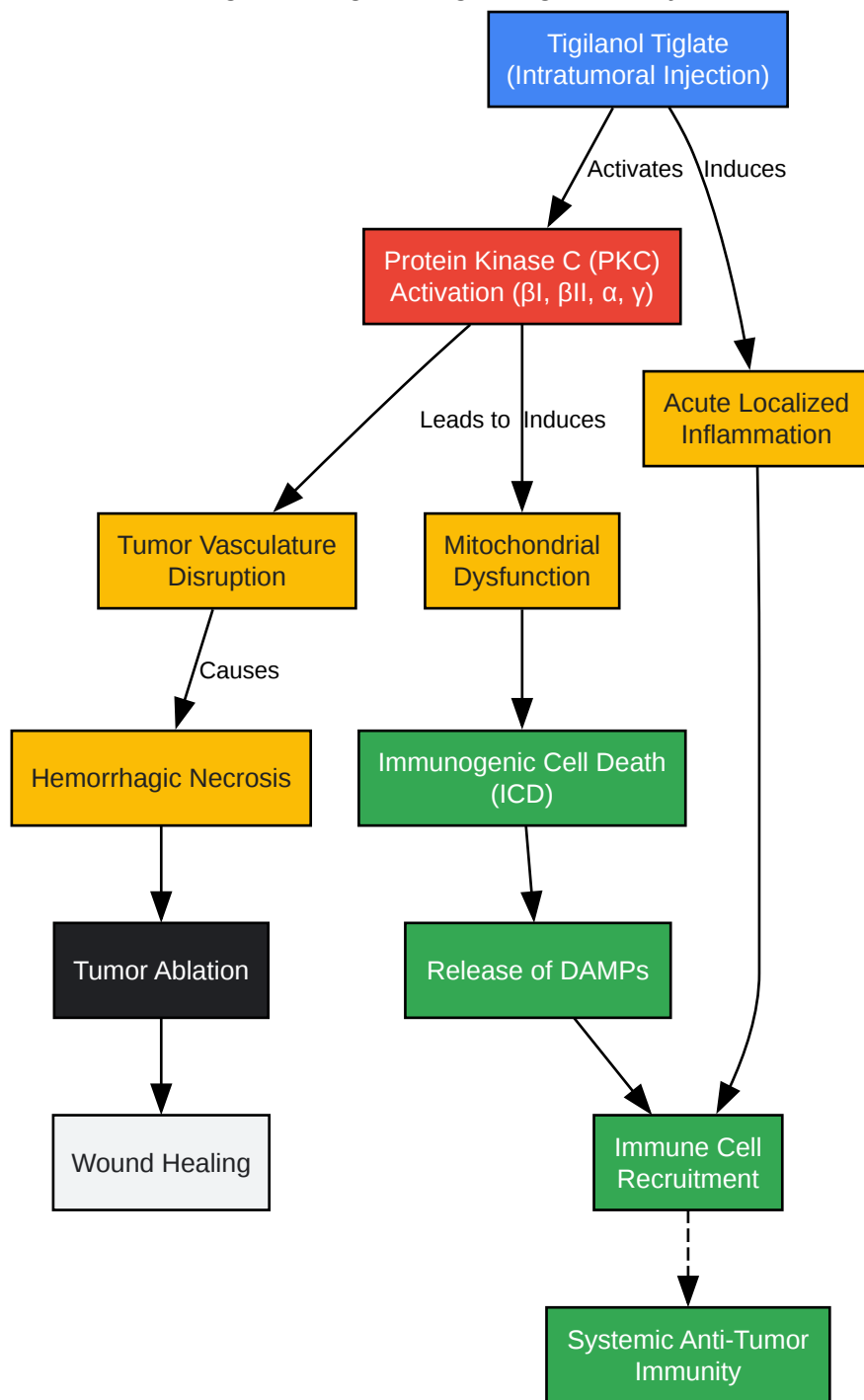
Procedure:

- In mice that have shown complete tumor regression following tigilanol tiglate treatment ("cured" mice), re-inject the same cancer cells at a distant site.[\[1\]](#)
- Monitor these mice for tumor growth at the new site.
- A lack of tumor growth or significantly delayed tumor growth compared to naive control mice suggests the development of a systemic anti-tumor immune response.[\[6\]](#)

Visualizations

Signaling Pathway of Tigilanol Tiglate

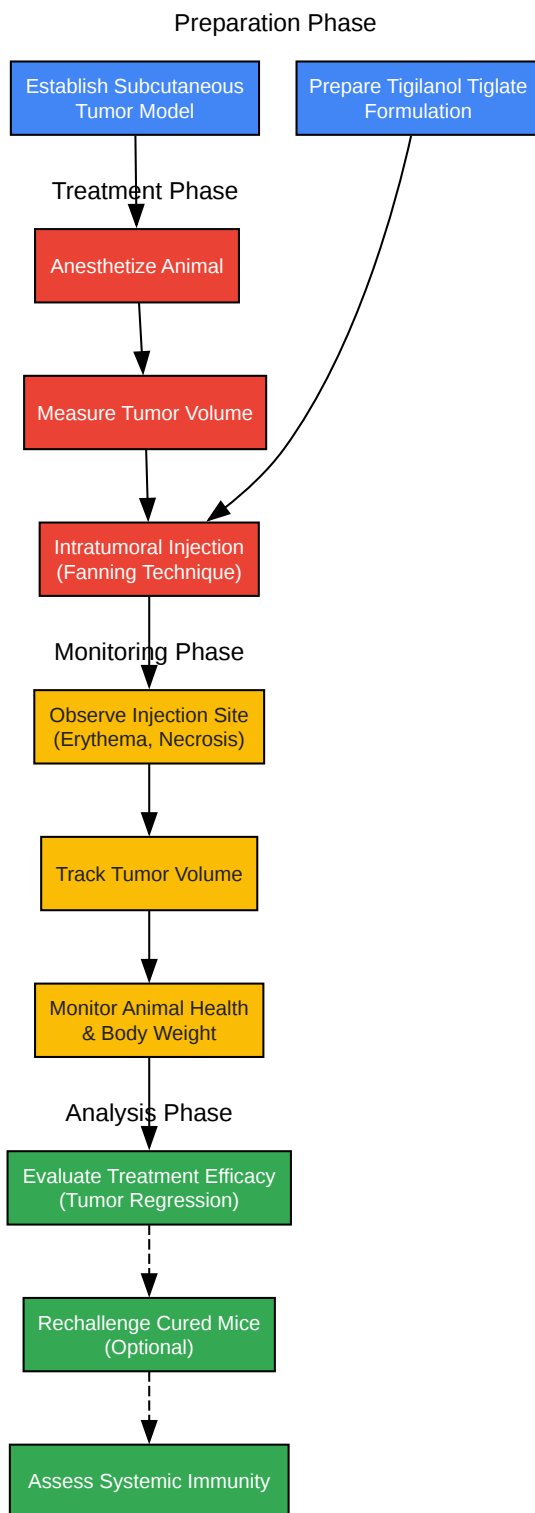
Tigilanol Tiglate Signaling Pathway

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Caption: Signaling cascade initiated by tigilanol tiglate.

Experimental Workflow for In Vivo Studies

Experimental Workflow for In Vivo Studies with Tigilanol Tiglate

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Caption: Typical workflow for in vivo tigilanol tiglate studies.

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